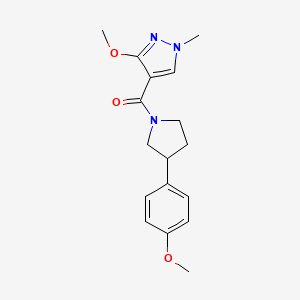

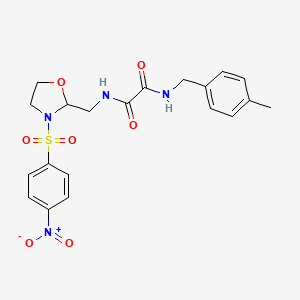

![molecular formula C18H16N4O2 B2552995 N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1904010-73-6](/img/structure/B2552995.png)

N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a family of pyridine derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and crystal engineering. The molecule consists of a dihydropyridine ring substituted with a carboxamide group and a bipyridine moiety, which may contribute to its binding properties and reactivity.

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds often involves the formation of amide bonds and the functionalization of pyridine rings. For instance, monoamide isomers have been synthesized using acyl chloride reactions, as described in the synthesis of various 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers . Similarly, the synthesis of a pincer-type tricationic compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, involves the formation of amide bonds and the use of triflate anions for stabilization . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy . The presence of substituents on the pyridine ring can induce electronic effects, influencing the molecular conformation and reactivity. For example, the pincer-type compound mentioned earlier exhibits a planar central N-methyl moiety with adjacent N-methylpyridine moieties at specific dihedral angles, contributing to its three-dimensional supramolecular structure .

Chemical Reactions Analysis

Pyridine carboxamides can undergo various chemical reactions, including ring transformations and modifications at vicinal positions . The reactivity of these compounds can be altered by introducing different substituents, as seen in the methylation of the pyridine moiety to enhance analgesic properties . The chemical modification of the pyridine ring can lead to the optimization of biological properties, indicating the potential for the compound to be modified for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, can lead to the formation of infinite chains and affect the compound's solubility and stability . The stereochemistry of these compounds, such as the presence of diastereomeric pairs in N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, can also impact their physical properties and biological activity .

Aplicaciones Científicas De Investigación

Selective and Orally Efficacious Inhibitors

Compounds related to the queried chemical have been identified as potent and selective inhibitors targeting the Met kinase superfamily. Such inhibitors have shown promising results in preclinical models, demonstrating complete tumor stasis in specific carcinoma models following oral administration, leading to advancements into clinical trials (Schroeder et al., 2009).

Synthesis and Non-Linear Optical (NLO) Properties

Research into the water-mediated synthesis of related compounds has explored their potential in the context of non-linear optical properties and molecular docking analyses, indicating possible applications in anticancer activity through inhibition of tubulin polymerization (Jayarajan et al., 2019).

Crystal Engineering and Pharmaceutical Co-crystals

The application of carboxamide-pyridine N-oxide heterosynthons in crystal engineering and the synthesis of pharmaceutical co-crystals has been highlighted, demonstrating the role of such compounds in assembling novel molecular architectures (Reddy et al., 2006).

Aldehyde Oxidase (AO) Metabolism

Studies have focused on systematic structure modifications to reduce metabolism mediated by aldehyde oxidase, a crucial aspect in the development of therapeutics, indicating the importance of chemical modifications for enhancing drug stability and efficacy (Linton et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-22-10-4-7-15(18(22)24)17(23)21-12-14-6-3-9-20-16(14)13-5-2-8-19-11-13/h2-11H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEFYCUVJUJSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)